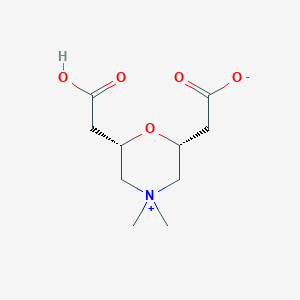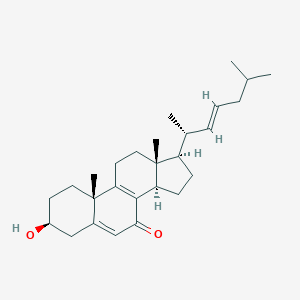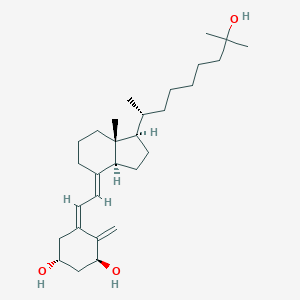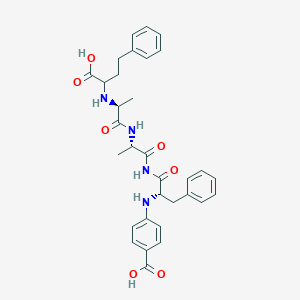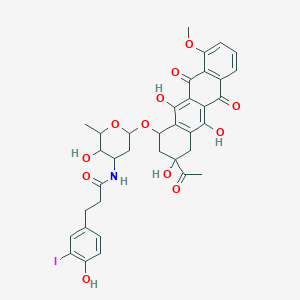
Iodomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomycin is a natural product of the Streptomyces family of bacteria that has been used in scientific research for its unique properties. It is a type of polyene macrolide antibiotic that has a distinctive yellow color and is soluble in organic solvents. Iodomycin has been found to have a wide range of biological activities, including antifungal, antiviral, and antitumor properties.
Mecanismo De Acción
The mechanism of action of iodomycin is not fully understood, but it is thought to work by binding to ergosterol, a component of fungal cell membranes, and disrupting the membrane integrity. This leads to leakage of cellular contents and ultimately cell death. Iodomycin has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
In addition to its antifungal, antiviral, and antitumor properties, iodomycin has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and parasites, and to have immunomodulatory effects. Iodomycin has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using iodomycin in lab experiments is its broad spectrum of activity against fungi, viruses, and tumors. It is also relatively easy to synthesize and purify. However, iodomycin has some limitations as well. It is not effective against all types of fungi, and its antiviral and antitumor activities are not well understood. In addition, iodomycin can be toxic to mammalian cells at high concentrations, which limits its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on iodomycin. One area of interest is the development of new derivatives of iodomycin with improved activity and selectivity. Another area of research is the elucidation of the mechanism of action of iodomycin against viruses and tumors. Finally, iodomycin may have potential as a therapeutic agent for the treatment of fungal infections, viral diseases, and cancer. Further research is needed to explore these possibilities.
Métodos De Síntesis
Iodomycin can be synthesized through fermentation of Streptomyces bacteria. The bacteria are grown in a nutrient-rich medium, and the iodomycin is extracted from the culture using organic solvents. The yield of iodomycin can be improved by optimizing the fermentation conditions and the extraction process.
Aplicaciones Científicas De Investigación
Iodomycin has been used in scientific research for its antifungal, antiviral, and antitumor properties. It has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Iodomycin has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus (HIV). In addition, iodomycin has been found to have antitumor activity against a variety of cancer cell lines.
Propiedades
Número CAS |
121071-90-7 |
|---|---|
Nombre del producto |
Iodomycin |
Fórmula molecular |
C36H36INO12 |
Peso molecular |
801.6 g/mol |
Nombre IUPAC |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-3-(4-hydroxy-3-iodophenyl)propanamide |
InChI |
InChI=1S/C36H36INO12/c1-15-31(42)21(38-25(41)10-8-17-7-9-22(40)20(37)11-17)12-26(49-15)50-24-14-36(47,16(2)39)13-19-28(24)35(46)30-29(33(19)44)32(43)18-5-4-6-23(48-3)27(18)34(30)45/h4-7,9,11,15,21,24,26,31,40,42,44,46-47H,8,10,12-14H2,1-3H3,(H,38,41) |
Clave InChI |
YHTMSGVYYROIIF-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)CCC6=CC(=C(C=C6)O)I)O |
Sinónimos |
iodomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



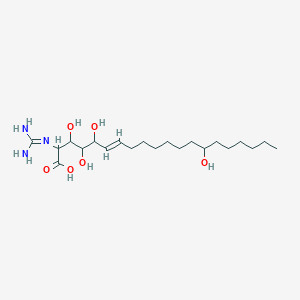
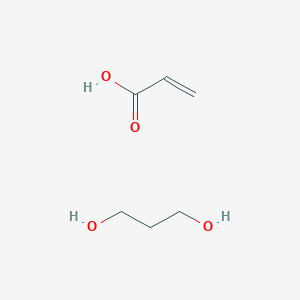
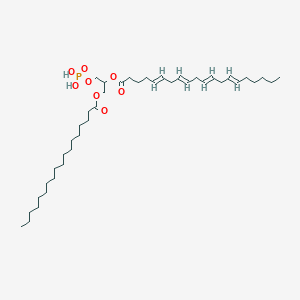
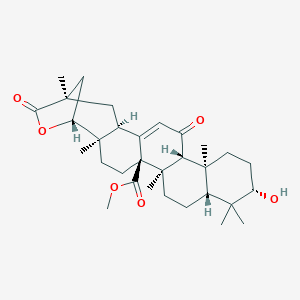
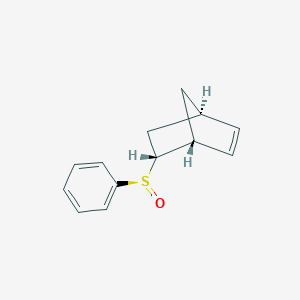
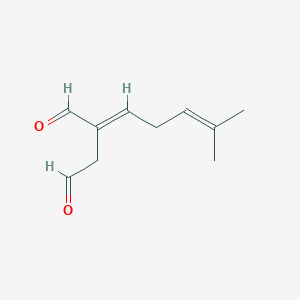
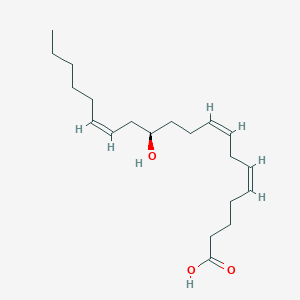
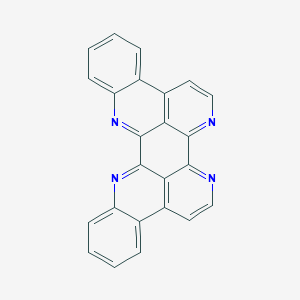
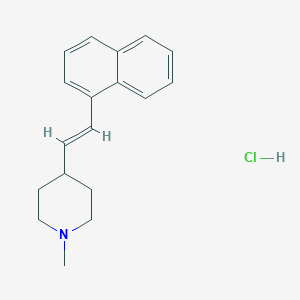
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
